N-Acetyl-O-benzoylhydroxylamine
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Overview
Description
N-(Benzoyloxy)acetamide: is an organic compound characterized by the presence of a benzoyloxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct N–O Bond Formation: One efficient method for synthesizing N-(benzoyloxy)acetamide involves the oxidation of amines with benzoyl peroxide. This method is advantageous as it avoids undesirable C–N bond formation and achieves high selectivity and yield.
Cyanoacetylation of Amines: Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives, which can then be further transformed into N-(benzoyloxy)acetamide.
Industrial Production Methods: While specific industrial production methods for N-(benzoyloxy)acetamide are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Benzoyloxy)acetamide can undergo oxidation reactions, particularly involving the N–O bond formation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Benzoyl peroxide is commonly used for the oxidation of amines to form N-(benzoyloxy)acetamide.
Bases: Cesium carbonate is often used to facilitate the reaction.
Major Products:
Scientific Research Applications
Chemistry:
Synthetic Intermediate: N-(Benzoyloxy)acetamide serves as a key intermediate in the synthesis of various organic compounds, including hydroxamic acids and amides.
Biology and Medicine:
Biologically Active Molecules: The compound is used in the synthesis of biologically active molecules, which can have applications in medicinal chemistry.
Industry:
Mechanism of Action
The mechanism by which N-(Benzoyloxy)acetamide exerts its effects involves the formation of N–O bonds, which are crucial in the synthesis of hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, facilitated by the compound’s ability to form hydrogen bonds and π–π stacking interactions .
Comparison with Similar Compounds
N-Methyl(benzoyloxy)acetamide: This compound is similar in structure but includes a methyl group on the nitrogen atom, which can influence its reactivity and applications.
N,N-Bis(2-methylpropyl)benzoyloxyacetamide: Another related compound with additional alkyl groups, affecting its physical and chemical properties.
Uniqueness: N-(Benzoyloxy)acetamide is unique due to its specific structure, which allows for the formation of N–O bonds and its utility as an intermediate in the synthesis of various biologically active molecules. Its ability to participate in diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in organic chemistry.
Properties
CAS No. |
76412-58-3 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
acetamido benzoate |
InChI |
InChI=1S/C9H9NO3/c1-7(11)10-13-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11) |
InChI Key |
XETIOXHORGZTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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